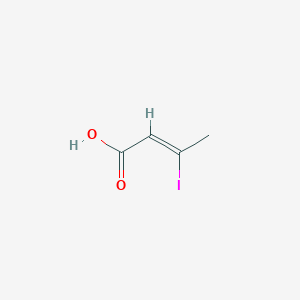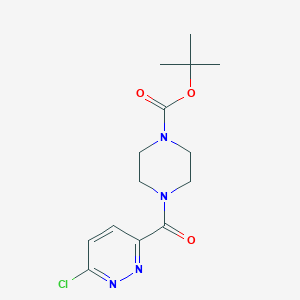![molecular formula C21H21F3N2O2 B2679900 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 955737-96-9](/img/structure/B2679900.png)
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: Several synthetic routes can be employed to prepare N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide. One common approach involves the condensation of 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline with 2-(trifluoromethyl)benzoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). Reaction conditions typically involve an inert atmosphere, moderate temperatures (20-40°C), and solvents like dichloromethane or DMF (dimethylformamide).
Industrial production methods: While specific industrial production methods for this compound aren't widely documented, general large-scale synthesis often involves optimizing the conditions mentioned above for scalability. Catalysts, automated reactors, and optimized purification techniques like recrystallization or chromatography play crucial roles in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of reactions it undergoes: N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide exhibits reactivity towards various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form the corresponding quinoline derivative.
Reduction: Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under specific conditions.
Common reagents and conditions: Typical reagents include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and nucleophiles such as Grignard reagents. Reaction conditions vary based on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major products formed from these reactions: The products vary but could include oxidized quinoline derivatives, reduced alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Comprehensive description of applications: This compound finds applications in several scientific domains due to its multifaceted structure:
Chemistry: As a building block in organic synthesis for developing complex molecules.
Biology: Potential use in studying biochemical pathways involving tetrahydroisoquinoline derivatives.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in developing novel materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
Mechanism and molecular targets: The compound's mechanism of action is contingent upon its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biochemical pathways. For example, the tetrahydroisoquinoline core could mimic endogenous neurotransmitters, potentially modulating neurological functions.
Pathways involved: This compound could engage in pathways involving dopamine receptors, given its structural resemblance to dopamine analogs, influencing neurological and physiological processes.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline
2-(Trifluoromethyl)benzoic acid
N-(benzoyl)-1,2,3,4-tetrahydroisoquinoline
Each of these compounds offers unique properties but lacks the combined functionalities present in our target compound, making N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide a unique entity with promising applications.
Propiedades
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQUBIHOBGVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)

![2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)


![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![N-(4-ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

